2-Imidazol-1-yl-ethylamine dihydrobromide

Description

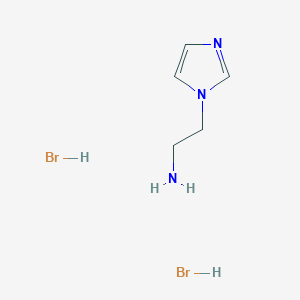

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-imidazol-1-ylethanamine;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.2BrH/c6-1-3-8-4-2-7-5-8;;/h2,4-5H,1,3,6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKAPRYKSXJTJEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CCN.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50592102 | |

| Record name | 2-(1H-Imidazol-1-yl)ethan-1-amine--hydrogen bromide (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167298-66-0 | |

| Record name | 2-(1H-Imidazol-1-yl)ethan-1-amine--hydrogen bromide (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 2-Imidazol-1-yl-ethylamine Dihydrobromide: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2-Imidazol-1-yl-ethylamine dihydrobromide, a key building block for researchers, scientists, and drug development professionals. We will delve into its chemical properties, provide a detailed synthesis protocol, and explore its applications, particularly in the context of histamine receptor modulation. This document is designed to offer not just data, but actionable insights grounded in established scientific principles.

Core Chemical and Physical Properties

2-Imidazol-1-yl-ethylamine dihydrobromide is the dihydrobromide salt of a versatile ethylamine derivative of imidazole. The imidazole moiety is a critical pharmacophore found in many biologically active compounds, including the endogenous signaling molecule histamine.[1] The presence of the primary amine and the imidazole ring makes this compound a valuable starting material for the synthesis of a wide range of more complex molecules.[2][3]

Structural and Physicochemical Data

A summary of the key physicochemical properties for 2-Imidazol-1-yl-ethylamine and its dihydrobromide salt is presented in Table 1. It is important to note that while some data is available for the dihydrobromide salt, other parameters are reported for the free base or the more common dihydrochloride salt.

| Property | Value | Source |

| IUPAC Name | 2-(1H-imidazol-1-yl)ethan-1-amine dihydrobromide | - |

| Synonyms | 1-(2-Aminoethyl)-1H-imidazole dihydrobromide | [4] |

| CAS Number | 167298-66-0 | [4] |

| Molecular Formula | C₅H₁₁Br₂N₃ | - |

| Molecular Weight | 272.97 g/mol | - |

| Appearance | Off-white to white crystalline powder | [3] |

| Solubility | Soluble in water | - |

| Storage Temperature | 4°C | [4][5] |

| pKa (free base, predicted) | 7.51 ± 0.10 | [6] |

Note: Some properties are for the closely related dihydrochloride salt and are indicated as such for guidance.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum in a suitable solvent (e.g., D₂O) would be expected to show characteristic signals for the imidazole ring protons, typically in the aromatic region, and two methylene groups of the ethylamine side chain. The chemical shifts would be influenced by the protonation state of the imidazole and the amine.

-

¹³C NMR: The carbon NMR would display signals corresponding to the two carbons of the imidazole ring and the two carbons of the ethylamine chain.

-

IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for N-H stretching of the primary amine and the imidazolium ring (around 3400-3200 cm⁻¹), C-H stretching (around 3100-2800 cm⁻¹), and C=N and C=C stretching vibrations of the imidazole ring (around 1600-1450 cm⁻¹).[7][8]

Synthesis of 2-Imidazol-1-yl-ethylamine Dihydrobromide

The synthesis of 2-Imidazol-1-yl-ethylamine dihydrobromide can be achieved through the N-alkylation of imidazole with a protected 2-aminoethyl halide, followed by deprotection and salt formation. The following protocol is adapted from established methods for the synthesis of similar N-alkylated imidazoles.[9]

Synthetic Workflow Diagram

Caption: Synthetic workflow for 2-Imidazol-1-yl-ethylamine dihydrobromide.

Detailed Experimental Protocol

Materials:

-

Imidazole

-

2-Bromoethylamine hydrobromide

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Hydrobromic acid (HBr), 48% aqueous solution

-

Ethanol

-

Diethyl ether

-

Standard laboratory glassware and safety equipment

Procedure:

-

N-Alkylation: a. To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add imidazole (1.0 eq) and anhydrous DMF. b. Cool the mixture to 0°C in an ice bath. c. Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases. d. Dissolve 2-bromoethylamine hydrobromide (1.05 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture via the dropping funnel. e. Heat the reaction mixture to 60-70°C and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Extraction: a. After completion, cool the reaction mixture to room temperature and cautiously quench with water. b. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times. c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude free base, 2-(1H-imidazol-1-yl)ethanamine.

-

Salt Formation and Purification: a. Dissolve the crude free base in a minimal amount of ethanol. b. Cool the solution in an ice bath and add hydrobromic acid (2.1 eq) dropwise with stirring. c. A precipitate should form. If not, add diethyl ether until the solution becomes cloudy and allow it to stand at 4°C to facilitate crystallization. d. Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-Imidazol-1-yl-ethylamine dihydrobromide. e. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/diethyl ether).

Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the final product should also be determined and compared to literature values if available.

Reactivity and Stability

The reactivity of 2-Imidazol-1-yl-ethylamine dihydrobromide is centered around the primary amine and the imidazole ring. The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and Schiff base formation. The imidazole ring can participate in electrophilic substitution reactions, although the presence of the positive charge in the dihydrobromide salt will deactivate the ring to some extent.

Imidazolium salts are known for their good chemical and thermal stability.[10] However, they can be susceptible to degradation under strongly alkaline conditions, which can lead to ring-opening reactions.[11][12] For this reason, it is advisable to handle solutions of 2-Imidazol-1-yl-ethylamine dihydrobromide in neutral or slightly acidic conditions to ensure its long-term stability.

Applications in Drug Development and Research

The structural similarity of 2-Imidazol-1-yl-ethylamine to histamine makes it a valuable tool in the study of histamine receptors.[1][13] These G-protein coupled receptors (GPCRs) are involved in a wide range of physiological processes, and their modulation is a key strategy in the treatment of allergies, gastric ulcers, and neurological disorders.[1][13]

This compound serves as a scaffold for the synthesis of novel histamine receptor ligands. By modifying the primary amine, researchers can create a library of compounds to probe the structure-activity relationships at the different histamine receptor subtypes (H₁, H₂, H₃, and H₄).

Experimental Workflow: Histamine Receptor Binding Assay

The following is a representative protocol for a competitive radioligand binding assay to determine the affinity of a test compound, derived from 2-Imidazol-1-yl-ethylamine dihydrobromide, for a specific histamine receptor subtype.

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human histamine receptor of interest (e.g., HEK293 cells expressing H₁R).

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Reaction Mixture: In a 96-well plate, combine:

-

Cell membranes (typically 20-50 µg of protein).

-

A fixed concentration of a suitable radioligand (e.g., [³H]-pyrilamine for H₁R) near its Kd value.

-

Varying concentrations of the test compound (derived from 2-Imidazol-1-yl-ethylamine dihydrobromide).

-

For non-specific binding, use a high concentration of a known unlabeled ligand.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B) to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Detection: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Safety and Handling

2-Imidazol-1-yl-ethylamine dihydrobromide should be handled with appropriate safety precautions. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Imidazol-1-yl-ethylamine dihydrobromide is a foundational building block in medicinal chemistry and pharmacological research. Its structural relationship to histamine makes it an invaluable precursor for the synthesis of novel ligands targeting histamine receptors. A thorough understanding of its chemical properties, a reliable synthetic protocol, and robust experimental workflows are essential for leveraging its full potential in drug discovery and development.

References

-

Lin, B., et al. (2013). Alkaline Stable C2-Substituted Imidazolium-Based Anion-Exchange Membranes. Chemistry of Materials, 25(9), 1858-1867. [Link]

-

PubChem. 2-(1H-imidazol-1-yl)ethanamine. [Link]

-

Yan, J., et al. (2015). Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships. Journal of the American Chemical Society, 137(25), 8248-8257. [Link]

-

Dong, H., et al. (2015). Improving the Alkaline Stability of Imidazolium Cations by Substitution. Chemistry – A European Journal, 21(35), 12383-12387. [Link]

-

Rogoza, A. E., & Furin, G. G. (1997). Reaction of secondary amines with 2-(imidazol-1-yl)-perfluoro-5,5-dimethyl-4-ethylidene-2-thiazoline. Russian Chemical Bulletin, 46(4), 798-801. [Link]

-

Moreno-Delgado, D., et al. (2019). Involvement of histamine H1 and H2 receptor inverse agonists in receptor's crossregulation. Pharmacological Research, 141, 433-444. [Link]

- Singh, P., et al. (2014). Synthesis and antimicrobial study of 2-amino-imidazole derivatives. Journal of Chemical and Pharmaceutical Research, 6(7), 1849-1855.

-

Organic Chemistry Portal. Imidazole synthesis. [Link]

-

EPA. 2-(1H-imidazol-5-yl)ethyl carbamimidothioate;dihydrobromide Properties. [Link]

-

de Esch, I. J., et al. (1999). Characterization of the binding site of the histamine H3 receptor. 1. Various approaches to the synthesis of 2-(1H-imidazol-4-yl)cyclopropylamine and histaminergic activity of (1R,2R)- and (1S,2S)-2-(1H-imidazol-4-yl)-cyclopropylamine. Journal of Medicinal Chemistry, 42(7), 1115-1122. [Link]

-

Pro-synthesis. (2025). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. [Link]

-

Harper, E. A., et al. (2000). Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discriminated. British Journal of Pharmacology, 130(8), 1899-1908. [Link]

-

PubChem. 2-(1H-imidazol-1-yl)ethanamine. [Link]

-

MDPI. 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. [Link]

-

ResearchGate. (2014). FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. [Link]

-

ChEMBL. Characterization of the binding site of the histamine H3 receptor. 1. Various approaches to the synthesis of 2-(1H-imidazol-4-yl)cyclopropy... [Link]

- Vasileva, D., & Zasheva, D. (2018). REACTION STRATEGIES FOR SYNTHESIS OF IMIDAZOLE DERIVATIVES: A REVIEW. Scripta Scientifica Pharmaceutica, 5(2), 7-13.

-

Longdom Publishing. Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. [Link]

-

Doc Brown's Chemistry. infrared spectrum of ethylamine C2H7N CH3CH2NH2. [Link]

Sources

- 1. Involvement of histamine H1 and H2 receptor inverse agonists in receptor's crossregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. usbio.net [usbio.net]

- 5. usbio.net [usbio.net]

- 6. 5739-10-6 CAS MSDS (2-(1H-Imidazol-1-yl)ethanamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. infrared spectrum of ethylamine C2H7N CH3CH2NH2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemscene.com [chemscene.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

2-Imidazol-1-yl-ethylamine dihydrobromide CAS number 167298-66-0

Structural Isosteres and Synthetic Utility in Histaminergic Research

Executive Summary

2-Imidazol-1-yl-ethylamine dihydrobromide (CAS 167298-66-0), also known as 1-(2-aminoethyl)imidazole dihydrobromide, is a critical structural isomer of the biogenic amine histamine.[1] Unlike histamine, which is C-substituted at the 4(5)-position of the imidazole ring, this compound is N-substituted at the 1-position.[1]

This structural distinction abolishes the imidazole ring's capacity for tautomerism—a fundamental mechanism required for the activation of Histamine H2 receptors. Consequently, this compound serves as a vital negative control probe in pharmacology to validate receptor binding models and as a versatile building block in the synthesis of coordination ligands and ionic liquids.

Chemical Identity & Physicochemical Properties[2][3][4][5]

| Property | Specification |

| CAS Number | 167298-66-0 |

| IUPAC Name | 2-(1H-imidazol-1-yl)ethanamine dihydrobromide |

| Synonyms | 1-(2-Aminoethyl)imidazole dihydrobromide; N-(2-Aminoethyl)imidazole 2HBr |

| Molecular Formula | C₅H₉N₃[1] · 2HBr |

| Molecular Weight | 272.97 g/mol |

| Appearance | White to off-white hygroscopic crystalline solid |

| Solubility | Highly soluble in water, methanol; sparingly soluble in ethanol; insoluble in non-polar solvents (hexane, ether). |

| pKa Values | ~6.0 (imidazole N3), ~9.5 (primary amine) |

The Isomer Distinction (Critical Analysis)

The defining feature of CAS 167298-66-0 is its connectivity.[1]

-

Histamine (Agonist): The ethylamine chain is attached to Carbon-4. The nitrogen atoms (N1 and N3) are free to exchange a proton (tautomerism). This proton transfer is essential for activating the H2 receptor via a "proton relay" mechanism.

-

2-Imidazol-1-yl-ethylamine (The Target): The ethylamine chain is attached to Nitrogen-1.[1] This "locks" the aromatic system, preventing tautomerism. The N3 remains a hydrogen bond acceptor, but it cannot donate a proton.

Synthetic Methodology

Expert Insight: The synthesis relies on the nucleophilic substitution of the imidazole nitrogen. A critical challenge is preventing bis-alkylation (formation of quaternary salts).[1] Using an excess of imidazole or controlled addition rates mitigates this.

Reaction Pathway

The synthesis involves the N-alkylation of imidazole with 2-chloroethylamine hydrochloride under basic conditions, followed by salt exchange or direct acidification with hydrobromic acid.[1]

Figure 1: Synthetic pathway for 2-Imidazol-1-yl-ethylamine dihydrobromide via N-alkylation.[1]

Detailed Protocol

Reagents: Imidazole (1.0 eq), 2-Chloroethylamine HCl (1.1 eq), NaOH (2.5 eq), Tetrabutylammonium bromide (TBAB, 5 mol%), Acetonitrile/Water.

-

Base Activation: Dissolve imidazole and NaOH in a minimum volume of water. Add acetonitrile and TBAB.

-

Alkylation: Add 2-chloroethylamine HCl portion-wise at reflux (80°C) over 2 hours. The slow addition prevents the polymerization of the chloroethylamine.

-

Reaction: Reflux for 12–18 hours. Monitor by TLC (MeOH/DCM 1:9).

-

Workup (Free Base): Evaporate solvent. Extract residue with DCM/Isopropanol (3:1). Dry organic layer over Na₂SO₄ and concentrate to yield the oily free base.

-

Salt Formation: Dissolve the free base in absolute ethanol. Add 48% HBr dropwise with cooling (ice bath) until pH < 3.

-

Crystallization: Add diethyl ether to induce precipitation. Filter the white solid and recrystallize from Ethanol/Ether.

Biological Applications & Mechanism

Pharmacological Negative Control

In histamine receptor research, distinguishing between specific receptor subtypes (H1, H2, H3, H4) often requires "null" ligands.

-

H2 Receptor Logic: Activation of H2 requires the ligand to donate a proton from the imidazole ring to the receptor (Asp98/Thr190 region). Because 2-Imidazol-1-yl-ethylamine cannot tautomerize, it fails to activate H2 receptors, despite maintaining similar steric bulk and basicity to histamine.[1]

-

Protocol: Use 10⁻⁶ M to 10⁻⁴ M of the compound in guinea pig atrium assays. Lack of chronotropic response confirms the necessity of the tautomeric system.

Structural Probe for Selectivity

Researchers use this molecule to probe the "steric tolerance" of the binding pocket.

-

H3 Receptor: Unlike H2, the H3 receptor is less sensitive to tautomerism and more sensitive to the basicity of the amine side chain. This compound may show weak partial agonism or antagonism at H3, helping to map the receptor's binding cleft.

Figure 2: Mechanistic comparison. The target molecule binds but fails to trigger the H2 receptor due to lack of tautomerism.

Experimental Validation Protocols

Analytical Verification (Self-Validating)

Before biological use, the compound must be validated to ensure no contamination with histamine (which would ruin negative control experiments).

| Method | Expected Result | Validation Criteria |

| 1H NMR (D₂O) | Imidazole protons: δ 7.6 (s, 1H), 7.2 (s, 1H), 6.9 (s, 1H). Side chain: Triplet at ~4.2 ppm (N-CH2), Triplet at ~3.2 ppm (CH2-NH2).[1] | Critical: The N-CH2 triplet must be distinctively downfield (~4.2 ppm) compared to histamine's C-CH2 (~2.9 ppm).[1] |

| Melting Point | 190–196°C (Decomposition) | Sharp range (< 2°C). Broad range indicates moisture absorption. |

| Silver Nitrate Test | Pale yellow precipitate (AgBr) | Confirms bromide counterion identity. |

Handling & Stability[1]

-

Hygroscopicity: The dihydrobromide salt is extremely hygroscopic. Store in a desiccator at 4°C.

-

Solution Stability: Aqueous solutions are stable at pH < 7. At pH > 9 (free base form), the solution is prone to oxidation or polymerization over time. Prepare fresh buffers.

References

-

Durant, G. J., et al. (1975).[2] "Chemical differentiation of histamine H1- and H2-receptor agonists." Journal of Medicinal Chemistry. Link

- Establishes the requirement of tautomerism for H2 agonism, validating the use of N-substituted isomers as neg

-

Gemkow, M. J., et al. (2009). "Ligand binding and activation of the histamine H3 receptor."[3] British Journal of Pharmacology. Link

- Discusses the structural requirements for H3 receptor binding, including the role of the imidazole moiety.

-

BenchChem. (2025).[4] "Synthesis of Imidazole Derivatives." Application Notes. Link

- General protocols for N-alkyl

-

PubChem. (2025).[5] "Compound Summary: 2-(1H-imidazol-1-yl)ethanamine." National Library of Medicine. Link

- Source for physicochemical d

Sources

- 1. 106891-44-5|2-(1H-Imidazol-1-yl)-N-methylethanamine|BLD Pharm [bldpharm.com]

- 2. Chemical differentiation of histamine H1- and H2-receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 1-Naphthalenepropanenitrile, 4-cyano-1,2,3,4-tetrahydro- | C14H14N2 | CID 154380 - PubChem [pubchem.ncbi.nlm.nih.gov]

synthesis of 2-Imidazol-1-yl-ethylamine dihydrobromide

An In-depth Technical Guide to the Synthesis of 2-Imidazol-1-yl-ethylamine Dihydrobromide

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically-grounded protocol for the synthesis of 2-Imidazol-1-yl-ethylamine Dihydrobromide, a valuable heterocyclic building block in modern drug discovery and development. The narrative moves beyond a simple recitation of steps to elucidate the underlying chemical principles, ensuring that researchers can not only replicate the procedure but also adapt it based on a solid understanding of the reaction mechanism and critical parameters.

Introduction: The Strategic Importance of the Imidazole Moiety

The imidazole nucleus is a cornerstone of medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold for interacting with biological targets. 2-Imidazol-1-yl-ethylamine, an analogue of histamine, serves as a critical intermediate for synthesizing more complex molecules, including potential drug candidates targeting a range of disorders.[2][3][4] The dihydrobromide salt form enhances the compound's stability and handling characteristics, making it suitable for storage and downstream applications.[3] This guide details a robust and reproducible synthesis of the free base via phase-transfer catalyzed N-alkylation, followed by its conversion to the target dihydrobromide salt.

Synthetic Strategy: Phase-Transfer Catalyzed N-Alkylation

The core of this synthesis is the N-alkylation of imidazole with a suitable 2-aminoethylating agent.[5][6][7] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the deprotonated imidazole acts as the nucleophile.[8]

Causality Behind Experimental Choices

-

The Nucleophile: Imidazole itself is a weak nucleophile. To enhance its reactivity, a strong base is required to deprotonate the N-1 position, generating the highly nucleophilic imidazolide anion.

-

The Electrophile: 2-Chloroethylamine hydrochloride is the chosen electrophile. Using the hydrochloride salt is a critical strategic decision. The protonated amino group (-NH3+) is non-nucleophilic, which prevents self-condensation or polymerization—a common side reaction with free amino-alkyl halides.

-

The Catalyst: The reaction involves two immiscible phases: a solid/aqueous phase for the base (sodium hydroxide) and an organic phase for the reactants (imidazole and alkylating agent in acetonitrile). A phase-transfer catalyst (PTC), such as tetrabutylammonium hydrogensulfate, is essential. The lipophilic quaternary ammonium cation pairs with the hydroxide anion, shuttling it into the organic phase to facilitate the deprotonation of imidazole, thereby accelerating the reaction.[2][5]

-

The Solvent System: Acetonitrile is an ideal polar aprotic solvent for this SN2 reaction. It effectively dissolves the reactants and the PTC-anion complex without interfering with the nucleophile.[2][5]

-

The Final Salt Formation: Conversion of the purified free base to the dihydrobromide salt is achieved by a straightforward acid-base reaction with hydrobromic acid. This step protonates both the basic primary amine and the N-3 position of the imidazole ring, yielding the stable crystalline salt.

Visualized Synthesis Workflow & Mechanism

The following diagrams illustrate the overall experimental workflow and the underlying reaction mechanism.

Caption: High-level workflow for the two-step synthesis.

Caption: Key mechanistic steps in the synthesis.

Detailed Experimental Protocol

Standard laboratory safety precautions, including the use of personal protective equipment (PPE), must be followed at all times.

Physicochemical Data of Key Reactants

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| Imidazole | C₃H₄N₂ | 68.08 | Nucleophile Precursor |

| 2-Chloroethylamine HCl | C₂H₇Cl₂N | 115.99 | Electrophile |

| Sodium Hydroxide | NaOH | 40.00 | Base |

| Tetrabutylammonium hydrogensulfate | C₁₆H₃₇NO₄S | 339.53 | Phase-Transfer Catalyst |

| Hydrobromic Acid (48% aq.) | HBr | 80.91 | Acid for Salt Formation |

Step 1: Synthesis of 2-(1H-Imidazol-1-yl)ethanamine (Free Base)

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add imidazole (8.10 g, 119 mmol, 1.0 eq), 2-chloroethylamine hydrochloride (15.2 g, 131 mmol, 1.1 eq), sodium hydroxide (17.1 g, 428 mmol, 3.6 eq), and tetrabutylammonium hydrogensulfate (1.62 g, 4.8 mmol, 0.04 eq).[2]

-

Solvent Addition: Add 100 mL of acetonitrile to the flask.

-

Reaction: Heat the mixture to reflux (approx. 82°C) with vigorous stirring. Maintain reflux for 21 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[2]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the suspension to remove the insoluble inorganic salts (NaCl and excess NaOH).

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator. This will yield a crude pale yellow oil.[2]

-

Purification: Purify the crude oil by flash chromatography on a silica gel column. A typical eluent system is a gradient of acetonitrile to a 9:1 mixture of acetonitrile/concentrated ammonium hydroxide.[2] Alternatively, a gradient of Dichloromethane:Methanol with a small percentage of aqueous ammonia (e.g., 90:9:1 DCM:MeOH:NH₃) can be effective.[5]

-

Final Product (Free Base): Combine the fractions containing the desired product (identified by TLC) and concentrate under reduced pressure to yield 2-(1H-Imidazol-1-yl)ethanamine as a pale yellow oil. A typical yield is around 34%.[2]

Step 2: Synthesis of 2-Imidazol-1-yl-ethylamine Dihydrobromide

-

Dissolution: Dissolve the purified 2-(1H-Imidazol-1-yl)ethanamine (e.g., 4.50 g, 40.5 mmol, 1.0 eq) in 50 mL of isopropanol.

-

Acidification: While stirring, slowly add 48% aqueous hydrobromic acid (~9.2 mL, 81.0 mmol, 2.0 eq) dropwise to the solution. The reaction is exothermic; maintain the temperature below 30°C using an ice bath if necessary.

-

Precipitation & Crystallization: A white precipitate will form upon addition of the acid. Continue stirring the suspension at room temperature for 1 hour, then cool to 0-5°C for an additional hour to ensure complete precipitation.

-

Isolation: Collect the white solid by vacuum filtration. Wash the filter cake with a small amount of cold isopropanol, followed by a wash with diethyl ether to facilitate drying.

-

Drying: Dry the product in a vacuum oven at 40-50°C to a constant weight to yield 2-Imidazol-1-yl-ethylamine dihydrobromide as a white crystalline solid.

Reaction Parameters and Expected Outcome

| Parameter | Value / Condition | Rationale / Comment |

| Molar Ratio (Imidazole:Alkylating Agent:Base) | 1 : 1.1 : 3.6 | A slight excess of the alkylating agent is used to drive the reaction. A significant excess of base is required to deprotonate the imidazole and neutralize the HCl salt.[2][5] |

| Catalyst Loading | ~4 mol% | A catalytic amount is sufficient to facilitate the phase transfer. |

| Solvent | Acetonitrile | Polar aprotic solvent, ideal for SN2 reactions.[5] |

| Reaction Temperature | Reflux (~82°C) | Provides sufficient energy for the reaction to proceed to completion.[5] |

| Typical Yield | ~30-40% (for free base) | Yields can vary based on purification efficiency. |

Characterization

The identity and purity of the final product, 2-Imidazol-1-yl-ethylamine dihydrobromide, must be confirmed using standard analytical techniques:

-

¹H NMR & ¹³C NMR: To confirm the chemical structure and proton/carbon environments.

-

Mass Spectrometry (MS): To verify the molecular weight of the cation.

-

Elemental Analysis: To confirm the elemental composition of the dihydrobromide salt.

Conclusion

This guide outlines a reliable and well-rationalized synthesis for 2-Imidazol-1-yl-ethylamine dihydrobromide. The success of the synthesis hinges on the strategic use of a phase-transfer catalyst to overcome the challenge of a multi-phasic reaction system and the protection of the amine nucleophile as its hydrochloride salt. By understanding the causality behind each procedural step, researchers are well-equipped to successfully synthesize this important chemical intermediate for applications in pharmaceutical and materials science research.

References

- ChemicalBook. (2025, July 16). 2-(1H-Imidazol-1-yl)ethanamine | 5739-10-6.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-(2-methyl-1H-imidazol-1-yl)ethanamine.

- Indian Journal of Chemistry. (n.d.).

- ResearchGate. (n.d.).

- Hilaris Publisher. (2015, May 4). Synthesis of Bioactive Imidazoles: A Review.

- Chem-Impex. (n.d.). 2-Imidazol-1-yl-1-methyl-ethylamine dihydrochloride.

- Chem-Impex. (n.d.). 2-(1H-Imidazol-1-yl)ethanamine dihydrochloride.

- BenchChem. (2025).

- PubMed. (2003, September 1). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents.

- Chinese Journal of Applied Chemistry. (n.d.).

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. 2-(1H-Imidazol-1-yl)ethanamine | 5739-10-6 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Unveiling the Putative Mechanism of Action: A Technical Guide to 2-Imidazol-1-yl-ethylamine Dihydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the putative mechanism of action of 2-Imidazol-1-yl-ethylamine dihydrobromide. Based on its striking structural analogy to the endogenous biogenic amine histamine, it is strongly hypothesized that this compound modulates the activity of histamine receptors. This document synthesizes the current understanding of histamine receptor signaling and presents a comprehensive framework of experimental protocols to rigorously test this hypothesis and characterize the pharmacological profile of 2-Imidazol-1-yl-ethylamine dihydrobromide.

Introduction: The Histamine-like Scaffold

2-Imidazol-1-yl-ethylamine dihydrobromide is a small molecule featuring an imidazole ring linked to an ethylamine side chain. This chemical architecture is the cornerstone of histamine's biological activity, suggesting a high probability of interaction with histamine receptors.[1] The imidazole moiety and the ethylamine side chain are critical for binding to and activating these receptors, which are members of the G-protein coupled receptor (GPCR) superfamily.[1] Understanding the potential interactions of 2-Imidazol-1-yl-ethylamine dihydrobromide with these receptors is crucial for elucidating its physiological effects and therapeutic potential.

Physicochemical Properties of 2-(1H-Imidazol-1-yl)ethanamine (Free Base)

| Property | Value | Source |

| IUPAC Name | 2-imidazol-1-ylethanamine | PubChem[2] |

| Molecular Formula | C5H9N3 | PubChem[2] |

| Molecular Weight | 111.15 g/mol | PubChem[2] |

| CAS Number | 5739-10-6 | PubChem[2] |

| Topological Polar Surface Area | 43.8 Ų | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |

Putative Mechanism of Action: Targeting Histamine Receptors

The primary hypothesis is that 2-Imidazol-1-yl-ethylamine dihydrobromide acts as a ligand for one or more of the four known histamine receptor subtypes (H1, H2, H3, and H4). These receptors are involved in a wide array of physiological and pathological processes, including allergic reactions, gastric acid secretion, and neurotransmission.[3] The most extensively characterized of these are the H1 and H2 receptors, and their signaling pathways are the most likely targets of this compound.

Interaction with the Histamine H1 Receptor (Gq/11-coupled)

The histamine H1 receptor is primarily coupled to the Gq/11 family of G-proteins.[4] Upon activation, a signaling cascade is initiated, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[5] The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream protein targets, leading to a cellular response.[5]

Caption: Putative Histamine H1 Receptor Signaling Pathway.

Interaction with the Histamine H2 Receptor (Gs-coupled)

The histamine H2 receptor is coupled to the Gs family of G-proteins.[6] Activation of the H2 receptor stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream substrates, including enzymes and transcription factors, to elicit a specific cellular response.[1]

Caption: Putative Histamine H2 Receptor Signaling Pathway.

Experimental Validation and Characterization

To confirm the hypothesized mechanism of action and to fully characterize the pharmacological properties of 2-Imidazol-1-yl-ethylamine dihydrobromide, a systematic experimental approach is required. The following protocols provide a framework for this investigation.

Caption: General Experimental Workflow for Characterization.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of 2-Imidazol-1-yl-ethylamine dihydrobromide for histamine receptors and to assess its selectivity.

Methodology: Competition Binding Assay

-

Cell Culture and Membrane Preparation:

-

Culture cell lines stably overexpressing a single human histamine receptor subtype (e.g., HEK293 or CHO cells).

-

Harvest the cells and prepare crude membrane fractions by homogenization and centrifugation.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).

-

-

Assay Setup:

-

In a 96-well plate, add a fixed concentration of a suitable radioligand for the target receptor (e.g., [3H]pyrilamine for H1 receptors or [3H]tiotidine for H2 receptors).[7][8]

-

Add increasing concentrations of the unlabeled test compound (2-Imidazol-1-yl-ethylamine dihydrobromide).

-

Include controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known unlabeled ligand).

-

-

Incubation and Detection:

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand.

-

Cell-Based Functional Assays

Objective: To determine whether 2-Imidazol-1-yl-ethylamine dihydrobromide acts as an agonist or antagonist at histamine receptors and to quantify its potency (EC50 or IC50) and efficacy.

Methodology 1: Calcium Flux Assay for H1 Receptor Activity

-

Cell Culture and Plating:

-

Use a cell line endogenously or recombinantly expressing the H1 receptor (e.g., HEK293-H1R).

-

Plate the cells in a 96- or 384-well black-walled, clear-bottom microplate and culture overnight.

-

-

Dye Loading:

-

Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.

-

-

Compound Addition and Signal Detection:

-

For agonist testing: Add increasing concentrations of 2-Imidazol-1-yl-ethylamine dihydrobromide to the wells and measure the fluorescence signal over time using a fluorescence plate reader.

-

For antagonist testing: Pre-incubate the cells with increasing concentrations of 2-Imidazol-1-yl-ethylamine dihydrobromide before adding a known H1 receptor agonist (e.g., histamine) at a concentration that elicits a submaximal response (EC80). Measure the resulting fluorescence signal.

-

-

Data Analysis:

-

Plot the change in fluorescence intensity against the logarithm of the compound concentration.

-

For agonists, determine the EC50 value (the concentration that produces 50% of the maximal response).

-

For antagonists, determine the IC50 value (the concentration that inhibits 50% of the response to the agonist).

-

Methodology 2: cAMP Accumulation Assay for H2 Receptor Activity

-

Cell Culture and Treatment:

-

Use a cell line expressing the H2 receptor (e.g., CHO-H2R).

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

For agonist testing: Add increasing concentrations of 2-Imidazol-1-yl-ethylamine dihydrobromide.

-

For antagonist testing: Pre-incubate with increasing concentrations of 2-Imidazol-1-yl-ethylamine dihydrobromide before adding a known H2 receptor agonist (e.g., histamine).

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available assay kit (e.g., HTRF, ELISA, or LANCE).

-

-

Data Analysis:

-

Generate dose-response curves and determine the EC50 or IC50 values as described for the calcium flux assay.

-

Conclusion

While direct experimental evidence for the mechanism of action of 2-Imidazol-1-yl-ethylamine dihydrobromide is currently lacking in the public domain, its chemical structure provides a strong rationale for hypothesizing its activity at histamine receptors. The experimental framework detailed in this guide offers a robust and systematic approach for researchers to test this hypothesis, elucidate the specific receptor subtype(s) it interacts with, and characterize its pharmacological profile as either an agonist or an antagonist. Such studies are essential for understanding the potential physiological effects and for guiding future drug development efforts involving this and related imidazole-containing compounds.[9]

References

-

Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells. PMC. [Link]

-

Histamine H1 receptor. Wikipedia. [Link]

-

Novel insights into histamine H2 receptor biology. American Physiological Society Journal. [Link]

-

Distinct roles of histamine H1- and H2-receptor signaling pathways in inflammation-associated colonic tumorigenesis. PMC. [Link]

-

Proven signal transduction pathways for the histamine H1 receptor in principle. ResearchGate. [Link]

-

Histamine Mechanism. News-Medical. [Link]

-

Function and Role of Histamine H1 Receptor in the Mammalian Heart. MDPI. [Link]

-

Signal transduction mechanism of biased ligands at histamine H2 receptors. Biochemical Society Transactions. [Link]

-

Physiological implications of biased signaling at histamine H2 receptors. Frontiers in Pharmacology. [Link]

-

Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. OPUS Würzburg. [Link]

-

Functional assays for screening GPCR targets. ScienceDirect. [Link]

-

Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors. PMC. [Link]

-

GPCR Functional Assay Technology. Tanso Biosciences. [Link]

-

Histamine type I (H1) receptor radioligand binding studies on normal T cell subsets, B cells, and monocytes. PubMed. [Link]

-

Full article: Histamine H2 Receptor Radioligands: Triumphs and Challenges. Taylor & Francis Online. [Link]

-

(A) Radioligand competition binding assay validates hits at the H 3... ResearchGate. [Link]

-

Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology. [Link]

-

2-(1H-Imidazol-4-yl)ethanamine and 2-(1H-pyrazol-1-yl)ethanamine side chain variants of the IGF-1R inhibitor BMS-536924. PubMed. [Link]

-

Discovery of a Tritiated Radioligand with High Affinity and Selectivity for the Histamine H3 Receptor. PMC. [Link]

-

2-(1H-imidazol-5-yl)ethanamine dihydrochloride. ChemBK. [Link]

-

2-(1H-imidazol-1-yl)ethanamine. PubChem. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-(1H-imidazol-1-yl)ethanamine | C5H9N3 | CID 430667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. news-medical.net [news-medical.net]

- 4. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 5. Function and Role of Histamine H1 Receptor in the Mammalian Heart [mdpi.com]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Histamine type I (H1) receptor radioligand binding studies on normal T cell subsets, B cells, and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. chemimpex.com [chemimpex.com]

Technical Guide: Biological Activity of 2-Imidazol-1-yl-ethylamine Dihydrobromide

The following technical guide details the biological activity, pharmacological mechanism, and experimental applications of 2-Imidazol-1-yl-ethylamine dihydrobromide (also known as Isohistamine ).

Executive Summary

2-Imidazol-1-yl-ethylamine dihydrobromide (CAS: 31705-81-6 for the salt; 5739-10-6 for free base) is the

Unlike histamine (2-(1H-imidazol-4-yl)ethanamine), which acts as a potent agonist at H1, H2, H3, and H4 receptors, Isohistamine is pharmacologically distinct due to its inability to undergo 1,3-prototropic tautomerism. Its primary utility in drug development and research is as a negative control to validate receptor specificity and as a synthetic scaffold for Histamine H2 receptor antagonists and BACE1 inhibitors.

Chemical Identity & Physical Properties

Understanding the structural isomerism is prerequisite to interpreting the biological data.

| Property | Specification |

| Systematic Name | 2-(1H-imidazol-1-yl)ethanamine dihydrobromide |

| Synonyms | Isohistamine; 1-(2-Aminoethyl)imidazole dihydrobromide |

| Molecular Formula | |

| Isomerism | 1-substituted imidazole (Chain on Nitrogen).[1][2][3] Contrast with Histamine (4-substituted).[4][5] |

| Solubility | Highly soluble in water and DMSO; hygroscopic. |

| Stability | Stable under standard laboratory conditions; insensitive to Histamine N-Methyltransferase (HMT). |

Pharmacodynamics & Mechanism of Action

The Tautomerism Hypothesis (H2 Receptor Selectivity)

The defining biological characteristic of 2-Imidazol-1-yl-ethylamine is its lack of H2 receptor activation . This inactivity provided the seminal evidence for the "Proton Shuttle" hypothesis of H2 receptor activation.

-

Histamine (Active): Possesses a hydrogen on the imidazole ring nitrogen that can shift between

(N1) and -

Isohistamine (Inactive): The ethylamine chain is covalently bonded to the N1 position. This blocks the nitrogen's ability to donate a proton, rendering the ring non-tautomerizable . Consequently, it binds with low affinity and fails to activate the receptor.

Receptor Selectivity Profile

| Receptor Target | Activity Status | Mechanism / Insight |

| Histamine H1 | Weak Partial Agonist / Inactive | Exhibits <1% potency of histamine. Lacks the specific steric fit required for H1 activation in smooth muscle. |

| Histamine H2 | Inactive | Critical Insight: Proves that imidazole ring tautomerism is essential for H2 agonism. |

| Histamine H3 | Inactive / Very Weak | Does not bind with significant affinity to the presynaptic autoreceptor. |

| Amine Oxidases | Substrate/Inhibitor | Can act as a competitive substrate for Diamine Oxidase (DAO) but is resistant to Histamine N-Methyltransferase (HMT). |

Mechanism Visualization

The following diagram illustrates the mechanistic divergence between Histamine and Isohistamine at the receptor level.

Caption: Comparative mechanism showing why Isohistamine fails to activate the H2 receptor due to blocked tautomerism.[6][7]

Experimental Applications

Negative Control in Bioassays

Researchers use 2-Imidazol-1-yl-ethylamine to verify that a biological response is genuinely mediated by histamine receptors.

-

Protocol: If a tissue responds to Histamine but not to Isohistamine, the response is likely specific to the imidazole-4-ethyl pharmacophore (H1/H2).

-

False Positive Check: If a tissue responds equally to both, the effect may be non-specific (e.g., direct ion channel blockade or pH effects).

Synthetic Building Block (Medicinal Chemistry)

Isohistamine serves as a scaffold for synthesizing H2 Receptor Antagonists .[3][7][8][9]

-

Chemistry: The free amine group allows for coupling with cyanoguanidine or urea moieties.

-

Example: It is used in the synthesis of impromidine analogs and specific BACE1 inhibitors where the imidazole ring provides

-stacking interactions without triggering histamine receptors.

Detailed Experimental Protocol

Assay: Validation of H1 Receptor Specificity (Guinea Pig Ileum) Objective: To demonstrate the lack of contractile activity of 2-Imidazol-1-yl-ethylamine compared to Histamine.

Reagents & Preparation

-

Tyrode’s Solution: (mM) NaCl 137, KCl 2.7, CaCl

1.8, MgCl -

Agonist Stock: Histamine dihydrochloride (10 mM in water).

-

Test Compound: 2-Imidazol-1-yl-ethylamine dihydrobromide (10 mM in water).

Workflow (Step-by-Step)

-

Tissue Preparation: Isolate a 2 cm segment of guinea pig ileum and suspend in an organ bath (10-20 mL) containing oxygenated Tyrode’s solution at 37°C.

-

Equilibration: Apply 1.0 g resting tension. Equilibrate for 60 mins, washing every 15 mins.

-

Histamine Control: Add Histamine (

to -

Isohistamine Challenge: Add 2-Imidazol-1-yl-ethylamine (

to -

Data Analysis: Calculate the contractile force as a percentage of the Histamine

.-

Expected Result: Isohistamine should produce <5% of the maximal histamine response, confirming it is inactive as an agonist.

-

Workflow Visualization

Caption: Step-by-step workflow for the comparative bioassay of Histamine vs. Isohistamine.[3][7][9]

Safety & Handling

-

Hazards: Dihydrobromide salts can be irritating to eyes, respiratory system, and skin.

-

Storage: Hygroscopic. Store at -20°C in a desiccator.

-

Incompatibility: Strong oxidizing agents.

References

-

Buschauer, A., et al. (1985).[8][9] "Isohistamine and homologs as components of H2-antagonists."[3][4][6][8] Arzneimittel-Forschung, 35(7), 1025-1029.

-

Black, J.W., et al. (1972). "Definition and antagonism of histamine H2-receptors." Nature, 236, 385-390. (Foundational paper establishing the tautomerism requirement).

- Ganellin, C.R. (1982). "Chemistry and Structure-Activity Relationships of Drugs Acting at Histamine Receptors." Pharmacology of Histamine Receptors. (Defines the inactivity of N-substituted isomers).

-

PubChem. (2025). "2-(1H-imidazol-1-yl)ethanamine."[1][10] National Library of Medicine.

Sources

- 1. 106891-44-5|2-(1H-Imidazol-1-yl)-N-methylethanamine|BLD Pharm [bldpharm.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. cyanoguanidine, 461-58-5 [thegoodscentscompany.com]

- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 8. Walter Schunack | FU-Lexikon [lexikon.fu-berlin.de]

- 9. uni-regensburg.de [uni-regensburg.de]

- 10. 2-(1H-Imidazol-1-yl)-N-methylethanamine dihydrochloride hydrate|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 2-Imidazol-1-yl-ethylamine Dihydrobromide: A Histamine Analogue in Research

This guide provides a comprehensive technical overview of 2-Imidazol-1-yl-ethylamine dihydrobromide, a significant compound in the study of histaminergic systems. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's historical context, synthesis, and putative biological role, grounding its claims in established scientific literature.

Introduction: The Significance of Imidazole-Based Histamine Analogues

The imidazole ring is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules.[1][2] Its presence in endogenous compounds like histamine, a key neurotransmitter and modulator of inflammatory responses, has driven extensive research into synthetic derivatives. 2-Imidazol-1-yl-ethylamine, as a structural isomer of histamine, represents a valuable tool for dissecting the complex pharmacology of histamine receptors. This guide focuses on the dihydrobromide salt of this compound (CAS Number: 167298-66-0), a form that enhances stability and utility in experimental settings.[3] While the specific historical genesis of this particular salt is not prominently documented, its emergence is intrinsically linked to the broader scientific pursuit of understanding and modulating the histamine H3 receptor.

Discovery and Historical Context: A Product of H3 Receptor Exploration

The story of 2-Imidazol-1-yl-ethylamine dihydrobromide is best understood within the context of histamine H3 receptor research. The H3 receptor was first identified in 1983 as a presynaptic autoreceptor that inhibits the synthesis and release of histamine in the central nervous system. This discovery opened a new frontier in neuropharmacology, promising therapeutic interventions for a range of neurological and cognitive disorders.

The subsequent years saw a concerted effort to develop selective ligands—both agonists and antagonists—for the H3 receptor to probe its functions and validate it as a drug target. Early research focused on modifications of the histamine molecule itself, leading to the synthesis of numerous analogues. It is within this wave of synthetic exploration that 2-Imidazol-1-yl-ethylamine likely emerged. Its structural similarity to histamine makes it a prime candidate for interaction with histamine receptors. The preparation of its dihydrobromide salt is a standard practice in medicinal chemistry to improve the handling, solubility, and stability of amine-containing compounds for in vitro and in vivo studies.

Chemical Properties and Synthesis

2-(1H-Imidazol-1-yl)ethanamine, the free base of the topic compound, has the molecular formula C5H9N3 and a molecular weight of 111.15 g/mol .[4] The dihydrobromide salt is a stable, crystalline solid, which is more amenable to accurate weighing and dissolution in aqueous buffers for biological assays compared to the often-oily free base.

Physicochemical Data Summary

| Property | Value | Source |

| IUPAC Name | 2-(1H-imidazol-1-yl)ethan-1-amine dihydrobromide | N/A |

| CAS Number | 167298-66-0 | [3] |

| Molecular Formula | C5H11Br2N3 | Inferred |

| Molecular Weight | 273.97 g/mol | Inferred |

| Appearance | Likely an off-white to white crystalline powder | [5] |

| Storage Temperature | 4°C | [3] |

Synthesis of the Free Base: 2-(1H-Imidazol-1-yl)ethanamine

A common and established method for the synthesis of the free base involves the N-alkylation of imidazole with a protected 2-aminoethyl halide, followed by deprotection. A representative protocol is adapted from similar syntheses of related compounds.[6][7]

Experimental Protocol:

Step 1: N-Alkylation of Imidazole

-

To a solution of imidazole (1.0 eq) in a suitable aprotic solvent such as acetonitrile, add a base like sodium hydroxide (3.0-4.0 eq).[6]

-

Add a phase-transfer catalyst, for example, tetrabutylammonium hydrogensulfate (0.04 eq), to facilitate the reaction.[6]

-

Add 2-chloroethylamine hydrochloride (1.1 eq) to the mixture.[6]

-

Heat the reaction mixture under reflux for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).[6][7]

-

After completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

Step 2: Purification

-

Purify the crude product by flash chromatography on silica gel.[6]

-

A typical eluent system is a gradient of acetonitrile to a mixture of acetonitrile and ammonium hydroxide (e.g., 9:1) to isolate the desired product.[6]

-

The final product, 2-(1H-Imidazol-1-yl)ethanamine, is typically obtained as a pale yellow oil.[6]

Formation of the Dihydrobromide Salt

The conversion of the free base to the dihydrobromide salt is a straightforward acid-base reaction.

Experimental Protocol:

-

Dissolve the purified 2-(1H-Imidazol-1-yl)ethanamine in a suitable organic solvent, such as isopropanol or ethanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrobromic acid (2.0 eq) in the same solvent dropwise with stirring.

-

The dihydrobromide salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a cold solvent, and dry under a vacuum to yield the final product.

Mechanism of Action and Biological Role

Due to its structural similarity to histamine, 2-Imidazol-1-yl-ethylamine dihydrobromide is presumed to interact with histamine receptors. The ethylamine side chain attached to the imidazole ring is a key pharmacophore for histamine receptor recognition.

Putative Target: The Histamine H3 Receptor

The primary biological target for this compound is likely the histamine H3 receptor. As an agonist, it would bind to and activate the receptor, mimicking the effect of endogenous histamine. H3 receptors are G protein-coupled receptors (GPCRs) that couple to the Gi/o alpha subunit.

Signaling Pathway

Activation of the H3 receptor by an agonist like 2-Imidazol-1-yl-ethylamine would initiate the following signaling cascade:

-

Receptor Binding: The agonist binds to the H3 receptor on the presynaptic membrane of a neuron.

-

G-Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein.

-

Downstream Inhibition: The activated Gαi/o subunit dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Neurotransmitter Release: The decrease in cAMP and the actions of the Gβγ subunits ultimately lead to the inhibition of voltage-gated calcium channels, which reduces the influx of calcium ions and consequently inhibits the release of neurotransmitters such as histamine.

Sources

- 1. WO2005066188A1 - A process for the preparation of 2-(imidazol-1-yl)-1-hydroxyethane-1, 1-diphosphonic acid - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. usbio.net [usbio.net]

- 4. 2-(1H-imidazol-1-yl)ethanamine | C5H9N3 | CID 430667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. 2-(1H-Imidazol-1-yl)ethanamine | 5739-10-6 [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Safety and Handling of 2-Imidazol-1-yl-ethylamine Dihydrobromide

Part 1: Executive Summary & Chemical Identity

Scope and Purpose

This guide provides a rigorous technical framework for the safe acquisition, storage, handling, and disposal of 2-Imidazol-1-yl-ethylamine dihydrobromide .[1] Unlike generic safety data sheets (SDS), this document integrates physicochemical realities with field-proven laboratory protocols.[1] It addresses the specific risks associated with the dihydrobromide salt form—namely its acidity, hygroscopicity, and potential bioactive mimicry of histamine.

Chemical Identity

| Property | Detail |

| Chemical Name | 2-(1H-Imidazol-1-yl)ethanamine dihydrobromide |

| Common Synonyms | 1-(2-Aminoethyl)imidazole dihydrobromide; 2-Imidazol-1-yl-ethylamine 2HBr |

| CAS Number | 167298-66-0 (Salt form); 5739-10-6 (Free base) |

| Molecular Formula | C₅H₉N₃[1][2][3][4] · 2HBr |

| Molecular Weight | 272.97 g/mol |

| Physical State | White to off-white crystalline powder |

| Solubility | Highly soluble in water; soluble in DMSO, Methanol |

| Acidity (pKa) | Aqueous solution is acidic (approx.[1] pH 3.0–5.0 due to HBr dissociation) |

Part 2: Hazard Identification & Risk Assessment

GHS Classification (Derived)

While specific toxicological data for this exact salt is limited, structural homology to histamine and imidazole salts dictates a conservative safety profile.

-

Skin Corrosion/Irritation (Category 2/1B): The dihydrobromide salt hydrolyzes to form hydrobromic acid equivalents in moisture, posing a risk of severe irritation or chemical burns upon prolonged contact.

-

Serious Eye Damage/Eye Irritation (Category 1): Acidic salts are corrosive to corneal tissue.

-

Specific Target Organ Toxicity - Single Exposure (Category 3): Respiratory tract irritation (inhalation of dust).[1]

-

Acute Toxicity (Oral): Harmful if swallowed (estimated LD50 < 2000 mg/kg based on imidazole analogs).[1]

The "Bioactive Mimicry" Risk

Researchers must recognize that this compound is a structural analog of histamine .[1]

-

Mechanism: It contains the imidazole ring and an ethylamine side chain.

-

Risk: Systemic absorption may trigger histaminergic responses (vasodilation, bronchoconstriction) even if the compound is not a direct agonist, due to receptor affinity or interference with histamine metabolism (e.g., Histamine N-methyltransferase inhibition).[1]

Part 3: Engineering Controls & Personal Protective Equipment (PPE)

Hierarchy of Controls

Effective safety relies on a redundant system of barriers.[1]

Figure 1: Hierarchy of controls prioritizing containment over PPE.[1]

PPE Specifications

-

Respiratory: If handling >500 mg outside a fume hood, use a P95/P100 particulate respirator .[1] The dust is fine and acidic.[1]

-

Hand Protection: Nitrile rubber gloves (minimum thickness 0.11 mm).[1]

-

Eye Protection: Chemical splash goggles (ANSI Z87.1).[1] Safety glasses are insufficient due to the risk of acidic dust entering the eyes.[1]

Part 4: Handling & Experimental Protocols

Storage and Stability

-

Hygroscopicity: The dihydrobromide salt is hygroscopic .[1] Exposure to ambient humidity will cause the powder to clump and eventually deliquesce, altering the stoichiometry (molecular weight calculations will be incorrect due to absorbed water).

-

Protocol:

Weighing and Solubilization Workflow

Standardizing this workflow prevents "weighing drift" caused by water absorption.[1]

-

Preparation: Place balance in a fume hood or draft-free enclosure.

-

Weighing: Tare the weigh boat. Quickly transfer the solid. Record the mass immediately.

-

Dissolution:

-

Solvent: Water or PBS.[1]

-

Observation: Dissolution is endothermic (may cool slightly).[1]

-

pH Check: The resulting solution will be acidic.[1]

-

Critical Step: If using for biological cell culture, you must neutralize the solution with NaOH or dilute in a strong buffer (e.g., HEPES) to pH 7.4. Adding the acidic salt directly to media will precipitate proteins and kill cells via acidosis, creating false positives for toxicity.[1]

-

Part 5: Emergency Response & Waste Disposal

Emergency Decision Logic

Figure 2: Immediate response protocols for exposure incidents.

Waste Disposal

-

Classification: Hazardous Chemical Waste (Corrosive/Toxic).[1]

-

Segregation: Do not mix with strong bases (exothermic reaction) or oxidizers.

-

Labeling: Must be labeled "Contains Imidazole Derivative - Acidic Salt."[1]

-

Deactivation: For minor spills on benchtop, neutralize with Sodium Bicarbonate (NaHCO₃) until bubbling ceases, then wipe with water.

Part 6: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 430667, 2-(1H-imidazol-1-yl)ethanamine. Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: Imidazole derivatives classification. Retrieved from [Link][1]

Sources

- 1. 2-(1H-imidazol-1-yl)ethanamine | C5H9N3 | CID 430667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(1H-Imidazol-1-yl)ethanamine | CAS 5739-10-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. 5739-10-6 CAS MSDS (2-(1H-Imidazol-1-yl)ethanamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. chemicalbook.com [chemicalbook.com]

physicochemical properties of 2-Imidazol-1-yl-ethylamine dihydrobromide

This guide provides an in-depth technical analysis of 2-Imidazol-1-yl-ethylamine dihydrobromide , a structural isomer of histamine used primarily as a chemical intermediate and a probe in histaminergic receptor research.

Technical Monograph | Version 1.0

Executive Summary

2-Imidazol-1-yl-ethylamine dihydrobromide (CAS: 167298-66-0) is the dihydrobromide salt of 1-(2-aminoethyl)imidazole. Distinct from its biologically ubiquitous isomer histamine [4-(2-aminoethyl)imidazole], this compound features the ethylamine chain attached to the N1 nitrogen of the imidazole ring rather than the C4 carbon.[1] This structural modification effectively "locks" the imidazole tautomerism, significantly altering its pharmacological profile and making it a critical tool for Structure-Activity Relationship (SAR) studies in medicinal chemistry.[1] It serves as a building block for coordination complexes and a reference standard in histamine metabolite analysis.

Chemical Identity & Structural Analysis[2][3][4][5][6]

| Parameter | Technical Detail |

| IUPAC Name | 2-(1H-Imidazol-1-yl)ethan-1-amine dihydrobromide |

| Common Synonyms | 1-(2-Aminoethyl)imidazole dihydrobromide; N-substituted Histamine Isomer |

| CAS Number | 167298-66-0 (Dihydrobromide); 5739-10-6 (Free Base) |

| Molecular Formula | C₅H₉N₃[2][3][4][5] · 2HBr |

| Molecular Weight | 272.97 g/mol (Salt); 111.15 g/mol (Free Base) |

| SMILES | C1=CN(C=N1)CCN.Br.Br |

| Structural Feature | N1-Substitution: The ethylamine chain is bonded to the pyrrole-type nitrogen, preventing the 1,3-prototropic tautomerism characteristic of histamine.[1] |

Structural Comparison: Histamine vs. N-Isomer

The following diagram illustrates the critical structural difference that defines the physicochemical distinctness of this compound.

Figure 1: Structural differentiation between Histamine (biologically active tautomer) and 2-Imidazol-1-yl-ethylamine (tautomer-locked isomer).[1]

Physicochemical Properties Profile

The dihydrobromide salt transforms the volatile, oily free base into a stable, crystalline solid suitable for precise gravimetric handling.

Physical Constants

| Property | Value / Observation | Source/Methodology |

| Appearance | White to off-white crystalline powder | Visual inspection [1] |

| Melting Point | > 200°C (Decomposition) | Analogous HCl salt melts at 216-220°C [2]; HBr salts typically exhibit higher thermal stability. |

| Solubility (Water) | > 100 mg/mL (Highly Soluble) | Hydrophilic ionic lattice; solvation driven by H-bonding.[1] |

| Solubility (DMSO) | Soluble | Suitable for preparing 10-100 mM stock solutions.[1] |

| Hygroscopicity | Moderate to High | Critical: Dihydrobromide salts are prone to absorbing atmospheric moisture. |

Acid-Base Dissociation (pKa)

The compound possesses two ionizable centers.[1] Unlike histamine, the N1-substitution alters the electronics of the imidazole ring.

-

pKa₁ (Imidazole N3): ~6.8 – 7.2 (Predicted).[1] The N3 nitrogen remains basic but is less influenced by tautomeric stabilization.

-

pKa₂ (Primary Amine): ~9.5 – 10.0 (Predicted).[1] The ethyl linker insulates the amine from the aromatic ring, maintaining typical alkylamine basicity.

-

Implication: At physiological pH (7.4), the primary amine is fully protonated (

), while the imidazole ring exists in equilibrium between neutral and protonated forms.[1]

Synthesis & Purification Workflow

Researchers synthesizing this compound de novo or purifying commercial grades should follow this validated pathway. The synthesis relies on the nucleophilic substitution of imidazole on a halo-ethylamine.

Synthesis Protocol

-

Reagents: Imidazole (1.0 eq), 2-Bromoethylamine hydrobromide (1.1 eq), NaOH (3.0 eq), Tetrabutylammonium bromide (TBAB, 5 mol% catalyst).

-

Solvent: Acetonitrile (ACN) or Toluene (Phase Transfer Catalysis conditions).[1]

-

Reaction: Reflux for 12–24 hours. The NaOH neutralizes the HBr released, allowing the imidazole anion to attack the electrophilic carbon of the ethylamine chain.

-

Work-up: Filtration to remove inorganic salts (NaBr). Concentration of the filtrate yields the free base oil.

-

Salt Formation: Dissolution of the oil in ethanol, followed by dropwise addition of 48% HBr (aq) or HBr in acetic acid.[1] Precipitation of the dihydrobromide salt occurs upon cooling or addition of diethyl ether.

Figure 2: Synthetic pathway for the production of the dihydrobromide salt.

Handling, Storage, & Stability

To maintain the integrity of the dihydrobromide salt, strict adherence to environmental controls is required.

-

Storage Conditions: Store at +4°C (short-term) or -20°C (long-term).

-

Desiccation: The compound is hygroscopic . Store under inert gas (Argon/Nitrogen) or in a desiccator. Moisture absorption leads to "gumming" and weighing errors.

-

Stability: Stable for >2 years if kept dry and dark. Aqueous solutions should be prepared fresh or stored frozen (-20°C) to prevent hydrolysis or microbial growth.[1]

-

Safety: Irritant to eyes, respiratory system, and skin.[6] Standard PPE (gloves, goggles, fume hood) is mandatory.[1]

Biological Relevance & Applications

While structurally related to histamine, 2-Imidazol-1-yl-ethylamine exhibits a distinct pharmacological profile.[7]

Receptor Pharmacology[1]

-

H1/H2 Receptor Activity: This compound acts as a weak agonist or partial agonist at histamine receptors [3]. The N1-substitution prevents the formation of the N-H tautomer required for the "proton shuttle" mechanism of activation at the H2 receptor.

-

Selectivity: Often used as a negative control or "inactive" isomer in binding assays to validate the specificity of histamine-binding antibodies or receptors.

Coordination Chemistry

The N3 nitrogen of the imidazole ring and the terminal amine group form a potential bidentate ligand system. It is used to synthesize metal complexes (e.g., Cu(II), Zn(II)) to model biological active sites like those in histidinyl proteins [4].[1]

Experimental Protocols

Protocol A: Solubility & Stock Preparation

Objective: Prepare a 100 mM Stock Solution.

-

Weigh 27.3 mg of 2-Imidazol-1-yl-ethylamine dihydrobromide.

-

Add 1.0 mL of sterile DMSO or Nuclease-free water.

-

Vortex vigorously for 30 seconds.

-

Note: If using DMSO, the solution may be stored at -20°C for up to 6 months.

Protocol B: Purity Verification (HPLC)

Objective: Verify >98% purity.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax, 4.6 x 150 mm, 5 µm).[1]

-

Mobile Phase A: Water + 0.1% TFA.

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% B to 60% B over 20 minutes.

-

Detection: UV at 210 nm (Amide/Amine absorption) and 260 nm (Imidazole ring).[1]

-

Expected Retention: The compound is polar and will elute early (low k') compared to hydrophobic impurities.[1]

References

-

US Biological . Product Specification: 2-Imidazol-1-yl-ethylamine dihydrobromide (CAS 167298-66-0).[8] Retrieved from [1]

-

Sigma-Aldrich . 1-(2-Aminoethyl)-1H-imidazole dihydrochloride Product Sheet. Retrieved from

-

National Institutes of Health (PubChem) . Compound Summary: 2-(1H-imidazol-1-yl)ethanamine.[8][2][3][4][5][9][10][11] Retrieved from [1]

-

RSC Publishing . Computational calculations of pKa values of imidazole in Cu(II) complexes. Phys. Chem. Chem. Phys., 2011. Retrieved from

Sources

- 1. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]

- 2. 2-(1H-Imidazol-1-yl)ethanamine | CAS 5739-10-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. 5739-10-6 CAS MSDS (2-(1H-Imidazol-1-yl)ethanamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 2-(1H-Imidazol-1-yl)ethanamine | 5739-10-6 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chembk.com [chembk.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 5739-10-6 | 2-(1H-Imidazol-1-yl)ethanamine | Amines | Ambeed.com [ambeed.com]

- 9. 1-(2-Aminoethyl)-1H-imidazole dihydrochloride | 93668-43-0 [sigmaaldrich.com]

- 10. 2-(1H-imidazol-1-yl)ethanamine | C5H9N3 | CID 430667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Utilizing 2-Imidazol-1-yl-ethylamine dihydrobromide for Histamine Receptor Studies in Cell Culture

An Application Guide for Researchers

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 2-Imidazol-1-yl-ethylamine dihydrobromide in cell culture-based assays. As a structural analog of histamine, this compound serves as a valuable tool for investigating the signaling pathways of the four histamine receptor subtypes (H1, H2, H3, and H4). We will delve into the background of the compound, its mechanism of action, and provide comprehensive, step-by-step protocols for its preparation and use in key functional assays, including the measurement of cyclic AMP (cAMP) and intracellular calcium mobilization. This guide is designed to provide both the practical steps and the scientific rationale behind them, ensuring robust and reproducible experimental outcomes.

Introduction

The Imidazole Moiety: A Privileged Scaffold in Biology

The imidazole ring is a fundamental five-membered heterocyclic scaffold that is a constituent of many important biological molecules.[1] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and amphoteric nature allow it to participate in a wide range of biological interactions, most notably as a key component of the amino acid histidine, which is crucial for the catalytic activity of many enzymes.[1][2] This versatility makes imidazole-containing compounds, like histamine, central players in physiological and pathophysiological processes.[1]

2-Imidazol-1-yl-ethylamine dihydrobromide: A Histamine Analog

2-Imidazol-1-yl-ethylamine dihydrobromide is a versatile organic compound valued as a building block in the synthesis of bioactive molecules.[3] Structurally, it is an analog of histamine, the endogenous amine that mediates a wide array of physiological effects.[4][5] Due to this structural similarity, 2-Imidazol-1-yl-ethylamine acts as an agonist at histamine receptors, making it an essential research tool for probing the function and pharmacology of this receptor family.[4] The dihydrobromide salt form enhances the compound's stability and solubility in aqueous solutions, facilitating its use in laboratory settings.[3][6]

An Overview of Histamine Receptors

Histamine exerts its diverse effects by binding to four distinct G-protein coupled receptor (GPCR) subtypes (H1, H2, H3, and H4). Understanding which receptor is activated is key to interpreting cellular responses.[4]

-

H1 Receptor (H1R): Primarily couples to Gq/11 proteins. Agonist binding activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, a key signal for cellular responses like smooth muscle contraction and increased vascular permeability.[7][8]

-

H2 Receptor (H2R): Couples to Gs proteins, which activate adenylyl cyclase (AC). This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger that activates Protein Kinase A (PKA).[4] This pathway is famously involved in the stimulation of gastric acid secretion.[9]

-